Jacaric Acid methyl ester
CAS No.:
Cat. No.: VC14513578
Molecular Formula: C19H32O2
Molecular Weight: 292.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H32O2 |
|---|---|
| Molecular Weight | 292.5 g/mol |
| IUPAC Name | methyl (8Z,10E,12Z)-octadeca-8,10,12-trienoate |
| Standard InChI | InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-12H,3-6,13-18H2,1-2H3/b8-7-,10-9+,12-11- |
| Standard InChI Key | HHGSORSQNMLLED-WTQDWYTRSA-N |
| Isomeric SMILES | CCCCC/C=C\C=C\C=C/CCCCCCC(=O)OC |
| Canonical SMILES | CCCCCC=CC=CC=CCCCCCCC(=O)OC |
Introduction
Chemical Structure and Nomenclature
Jacaric acid methyl ester (JAME) is chemically designated as methyl 8(Z),10(E),12(Z)-octadecatrienoate (C₁₉H₃₂O₂; molecular weight: 292.5 g/mol) . Its structure features an 18-carbon chain with conjugated double bonds at positions 8, 10, and 12, adopting a cis-trans-cis configuration (Figure 1). This conjugation distinguishes it from non-conjugated fatty acid esters, influencing its reactivity and biological activity.
Structural Characteristics
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Backbone: 18-carbon chain with methyl ester group at the carboxyl terminus.
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Double Bonds: Conjugated system at Δ8 (cis), Δ10 (trans), and Δ12 (cis) positions .
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Isomerism: Geometric isomerism due to cis-trans configurations affects interactions with enzymes and receptors .
Synthesis and Production
Transesterification of Natural Oils
JAME is synthesized via transesterification of jacaric acid-containing oils (e.g., Jacaranda seed oil) with methanol. The process typically employs alkaline catalysts such as sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) .
Reaction Conditions
Mechanism
The reaction proceeds via nucleophilic attack of methoxide on the triglyceride carbonyl group, displacing glycerol and forming methyl esters (Figure 2). Conjugated double bonds remain intact due to mild reaction conditions .
Optimization Using Response Surface Methodology (RSM)
Recent studies on similar FAMEs (e.g., cottonseed oil methyl esters) highlight the efficacy of Box-Behnken design for optimizing transesterification parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Methanol/Oil Ratio | 1:10.4 | Maximizes esterification |
| Catalyst Concentration | 2.5–4.0 wt% | Enhances reaction rate |
| Reaction Time | 80–110 minutes | Ensures completion |
| Temperature | 55–60°C | Balances kinetics and stability |
Physicochemical Properties
Thermal and Solubility Characteristics
Spectroscopic Identification
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MS/MS Fragmentation: APCI-HPLC/MS identifies conjugated double bonds via diagnostic fragments (e.g., m/z 264.1 for Δ8 and m/z 192.1 for Δ12) .
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NMR: δ 5.3–5.4 ppm (olefinic protons), δ 3.6 ppm (methoxy group) .
Biological Metabolism and Health Implications
Conversion to Conjugated Linoleic Acid (CLA)
In vivo studies in rats demonstrate rapid β-oxidation and isomerization of JAME to 9cis,11trans-CLA, a bioactive lipid with anti-inflammatory and anti-carcinogenic properties .
Metabolic Pathway
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Hydrolysis: Intestinal lipases cleave the methyl ester to jacaric acid.
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Isomerization: Gut microbiota convert jacaric acid to CLA via Δ12→Δ11 double bond shift .
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Absorption: CLA integrates into cell membranes, modulating lipid signaling pathways .
Enzyme-Substrate Interactions
Mutagenesis studies on conjugase enzymes (e.g., Momordica FADX) reveal that residues 111 and 115 influence product specificity, favoring α-eleostearic acid (Δ9cis,11trans,13trans) over punicic acid (Δ9cis,11trans,13cis) . JAME’s cis-trans-cis configuration may similarly interact with desaturases to regulate metabolite profiles.
Analytical Methods for Characterization
Gas Chromatography (GC)
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Sample Preparation: Methylation kits (e.g., GL Sciences) derivatize free fatty acids to FAMEs for GC analysis .
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Column: DB-WAX (60 m × 0.25 mm) for resolving conjugated isomers .
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Detection: Flame ionization (FID) or mass spectrometry (MS) .
High-Performance Liquid Chromatography (HPLC)
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Mobile Phase: Acetonitrile/water gradients separate conjugated and non-conjugated FAMEs .
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APCI-MS: Adducts (e.g., [M+55]⁺) fragment to confirm double bond positions .
Industrial and Research Applications
Biochemical Research
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Chromatographic Standards: JAME’s conjugated structure aids in calibrating GC and HPLC systems for PUFA analysis .
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Lipidomics: Used to study membrane fluidity and lipid-protein interactions .
Nutritional and Pharmaceutical Development
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CLA Precursor: JAME-enriched oils are explored for functional foods targeting obesity and metabolic syndrome .
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Drug Delivery: Lipophilic nature enhances bioavailability of hydrophobic therapeutics .
Challenges and Future Directions
Synthesis Scalability
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